4-Chlorobenzyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide

Physicochemical profiling Lipophilicity SAR library design

4-Chlorobenzyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide (CAS 343376-23-8) is a synthetic heterocyclic compound composed of a fused imidazo[2,1-b][1,3]thiazole bicyclic core bearing a 5-nitro group and a 6-(4-chlorobenzyl)thioether substituent. Its molecular formula is C12H8ClN3O2S2 (MW 325.8 g/mol).

Molecular Formula C12H8ClN3O2S2
Molecular Weight 325.79
CAS No. 343376-23-8
Cat. No. B2791586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorobenzyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide
CAS343376-23-8
Molecular FormulaC12H8ClN3O2S2
Molecular Weight325.79
Structural Identifiers
SMILESC1=CC(=CC=C1CSC2=C(N3C=CSC3=N2)[N+](=O)[O-])Cl
InChIInChI=1S/C12H8ClN3O2S2/c13-9-3-1-8(2-4-9)7-20-10-11(16(17)18)15-5-6-19-12(15)14-10/h1-6H,7H2
InChIKeyYPARCXSUJZBOND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chlorobenzyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide (CAS 343376-23-8): Procurement-Grade Chemical Profile and Scaffold Context


4-Chlorobenzyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide (CAS 343376-23-8) is a synthetic heterocyclic compound composed of a fused imidazo[2,1-b][1,3]thiazole bicyclic core bearing a 5-nitro group and a 6-(4-chlorobenzyl)thioether substituent [1]. Its molecular formula is C12H8ClN3O2S2 (MW 325.8 g/mol) . The imidazo[2,1-b]thiazole scaffold is recognized as a privileged heterocyclic core in medicinal chemistry, with derivatives demonstrating antitubercular, anticancer, antimicrobial, and antiparasitic activities across multiple independent studies [2]. This specific compound belongs to a commercially available library of 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfides that share a common core but differ in the nature and position of the aryl substituent attached via the thioether linkage at position 6 [1]. As of the most recent ChEMBL release (version 20), no biological activity has been reported for this compound in the peer-reviewed literature [3], positioning it as an unexplored screening candidate rather than a biologically validated probe.

Why In-Class 5-Nitroimidazo[2,1-b][1,3]thiazole Analogs Cannot Be Interchanged with CAS 343376-23-8 for SAR or Screening Campaigns


Within the 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide family, seemingly minor structural modifications produce substantial differences in physicochemical properties that directly affect compound behavior in biological assays. The 4-chlorobenzyl substituent on the target compound imparts a measured logP of 3.146 and a topological polar surface area (tPSA) of 74 Ų [1], which differ from the unsubstituted benzyl analog (CAS 343376-22-7; logP 3.60, tPSA lower due to absence of chlorine) . The position of chlorine substitution (para vs. ortho) generates positional isomers with identical molecular formula but distinct three-dimensional electrostatic surfaces, dipole moments, and potential target-interaction profiles [2]. Furthermore, the presence of the benzylic methylene spacer (-CH2-S-) distinguishes this compound from the directly attached 4-chlorophenyl analog (CAS 343376-00-1), altering conformational flexibility, metabolic vulnerability at the thioether, and the distance between the aryl ring and the electron-deficient nitroimidazothiazole core . These physicochemical differences mean that screening results, solubility behavior, and metabolic stability data cannot be casually extrapolated between analogs within this series. Procurement decisions for structure–activity relationship (SAR) exploration or focused library design must therefore be based on the specific structural features of CAS 343376-23-8.

Quantitative Differentiation Evidence for 4-Chlorobenzyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide (CAS 343376-23-8) Relative to Closest Commercial Analogs


Lipophilicity Modulation: 4-Chlorobenzyl Substituent Produces a Lower logP than the Unsubstituted Benzyl Analog, Defying Simple Intuition

Despite the addition of a chlorine atom—which typically increases lipophilicity—the 4-chlorobenzyl analog (CAS 343376-23-8) exhibits a calculated logP of 3.146 [1], which is approximately 0.45 log units lower than the unsubstituted benzyl analog 6-(benzylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole (CAS 343376-22-7; logP 3.596) . This counterintuitive result is attributable to the electron-withdrawing effect of the para-chloro substituent, which polarizes the aromatic ring, increases local dipole moment, and reduces overall partition into hydrophobic media relative to the unsubstituted phenyl ring [2]. The practical consequence is that the 4-chlorobenzyl derivative is predicted to have modestly higher aqueous solubility and different protein-binding characteristics compared to the benzyl parent, despite its higher molecular weight (325.8 vs. 291.3 g/mol) .

Physicochemical profiling Lipophilicity SAR library design

Positional Isomer Differentiation: Para-Chloro vs. Ortho-Chloro Substitution on the Benzyl Ring Creates Distinct Electrostatic and Steric Profiles

The target compound (para-chloro, CAS 343376-23-8) and its positional isomer 2-chlorobenzyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide (ortho-chloro, CAS 343376-27-2) share identical molecular formula (C12H8ClN3O2S2) and molecular weight (325.8 g/mol) , yet the relocation of chlorine from the para to the ortho position fundamentally alters the molecule's three-dimensional electrostatic surface. Ortho substitution places the electronegative chlorine atom in closer proximity to the benzylic methylene and the thioether sulfur, creating a sterically congested environment that restricts rotational freedom around the Caryl–CH2 bond [1]. In contrast, para substitution positions the chlorine dipole at the distal end of the molecule, maximizing the molecule's overall dipole moment while minimizing steric clash with the thioether linkage [1]. These geometric and electronic differences are expected to produce distinct binding poses against biological targets with shape-defined binding pockets, such as cytochrome P450 enzymes or kinase ATP sites [2].

Positional isomerism Electrostatic potential Target engagement

Thioether Linker vs. Amine Linker: Distinct Metabolic and Synthetic Profiles Between Sulfide and Amino Analogs Bearing the Same 4-Chlorobenzyl Group

The target compound employs a thioether (-S-CH2-) linkage connecting the 4-chlorobenzyl group to the imidazothiazole core, whereas the corresponding amine-linked analog N-(4-chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine (CAS 339008-15-0) uses an amine (-NH-CH2-) linker . In the broader nitroimidazole antitubercular literature, oxidation of the thioether to sulfoxide or sulfone has been shown to significantly modulate (and in some cases abolish) antitubercular activity, as demonstrated by Thompson et al. (2017) for 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazoles, where S-oxidized thiazoles were ineffective against Mycobacterium tuberculosis [1]. The thioether therefore represents a chemically addressable handle: it can serve as a site for late-stage oxidative diversification (to sulfoxide or sulfone) or remain as a metabolically labile linkage whose stability can be compared directly against the amine analog [2]. Additionally, the thioether is readily synthesized via alkylation of 5-nitroimidazo[2,1-b][1,3]thiazole-6-thiol (CAS 339022-43-4) with 4-chlorobenzyl chloride under mild basic conditions, providing a practical synthetic entry point not available for the amine analog .

Linker chemistry Metabolic stability Synthetic tractability

Scaffold-Level Biological Precedent: 5-Nitroimidazo[2,1-b]thiazoles Demonstrate Antifungal Activity Against Candida Species, Providing a Testable Hypothesis for the Target Compound

Although no biological data exist for the specific compound CAS 343376-23-8, the 5-nitroimidazo[2,1-b]thiazole scaffold has demonstrated measurable antifungal activity in peer-reviewed studies. Juspin et al. (2010) synthesized a series of 5-nitroimidazo[2,1-b]thiazole derivatives via TDAE methodology and tested them against four bacterial strains and four yeast species [1]. Within this series, compounds 1 and 6 showed potent antimicrobial activity against all tested Candida strains, while compound 3e exhibited specific antifungal potential against Candida tropicalis [1]. These compounds differ from the target molecule in possessing a 6-chloromethyl-derived substitution pattern rather than a 6-thioether, but share the identical 5-nitroimidazo[2,1-b]thiazole core [2]. In the antitubercular domain, Thompson et al. (2017) demonstrated that 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazoles (differing from the target by saturation of the thiazole ring) provided MIC values broadly comparable to the corresponding oxazole series against Mycobacterium tuberculosis, with favorable microsomal stability for a biaryl thiazole lead (compound 45) [3].

Antifungal screening Candida tropicalis Anti-infective scaffold

Recommended Research and Procurement Application Scenarios for 4-Chlorobenzyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide (CAS 343376-23-8)


Focused Screening Library Expansion: Probing the 6-Benzylthioether Sub-Series of Nitroimidazothiazoles

CAS 343376-23-8 fills a specific chemotype gap within the 5-nitroimidazo[2,1-b][1,3]thiazole family. Where published anti-infective series (Juspin et al. 2010) explored 6-chloromethyl-derived substituents and the antitubercular literature (Thompson et al. 2017) focused on 2,3-dihydro analogs with aryloxymethyl side chains, the 6-benzylthioether sub-series—with systematic variation of the aryl substituent (H, 2-Cl, 4-Cl, 4-CH3)—remains biologically uncharacterized [1][2]. Procurement of CAS 343376-23-8 alongside its benzyl (343376-22-7), 2-chlorobenzyl (343376-27-2), and 4-methylphenyl (343376-28-3) analogs enables a complete SAR matrix exploring the electronic (H, Cl, CH3) and positional (ortho vs. para) effects of aryl substitution on biological activity, while maintaining the identical thioether linker and nitroimidazothiazole core .

Late-Stage Oxidative Diversification: Sulfoxide and Sulfone Prodrug or Metabolite Studies

The thioether moiety in CAS 343376-23-8 provides a chemically addressable handle for oxidative diversification. The class-level literature demonstrates that oxidation state at sulfur can profoundly modulate biological activity: Kim et al. (2009) showed that oxidizing the thioether in antitubercular nitroimidazoles significantly reduced potency, while Thompson et al. (2017) reported that S-oxidized thiazoles were ineffective for tuberculosis [1][2]. CAS 343376-23-8 can serve as the parent sulfide from which the corresponding sulfoxide and sulfone derivatives are prepared via controlled oxidation (e.g., mCPBA or H2O2), enabling systematic investigation of sulfur oxidation state on target engagement, metabolic stability, and pharmacokinetic properties within the 5-nitroimidazo[2,1-b]thiazole scaffold .

Electron-Affinic Nitroimidazole Probe Development for Hypoxia-Targeted or Radiosensitizer Applications

The 5-nitroimidazole moiety is a well-established electron-affinic pharmacophore that undergoes bioreductive activation under hypoxic conditions, a property exploited in radiosensitizers and hypoxia-selective cytotoxins [1]. The imidazo[2,1-b]thiazole core provides an extended π-system that may modulate the one-electron reduction potential of the nitro group relative to simpler 5-nitroimidazoles such as metronidazole [2]. With a measured logP of 3.146 and tPSA of 74 Ų , CAS 343376-23-8 occupies physicochemical space consistent with cellular permeability, making it a candidate for in vitro hypoxia-sensing or radiosensitization screens. Procurement is warranted for laboratories studying structure–activity relationships of nitroheterocyclic electron affinity, where systematic variation of the 6-substituent can tune reduction potential while maintaining the core scaffold .

Synthetic Methodology Development: Thioether Linker as a Model Substrate for Cross-Coupling or C-S Bond Functionalization

The benzylic thioether linkage in CAS 343376-23-8 presents opportunities for synthetic methodology development. The compound can serve as a substrate for investigating C–S bond cleavage or functionalization reactions, transition-metal-catalyzed cross-couplings at the benzylic position, or chemoselective oxidation in the presence of the nitro group [1]. Its commercial availability at 95% purity from multiple vendors (AKSci, MolCore, CymitQuimica) ensures reproducible starting material quality for method development [2]. Additionally, the parent thiol precursor (5-nitroimidazo[2,1-b][1,3]thiazole-6-thiol, CAS 339022-43-4) is commercially available, enabling laboratories to synthesize the target compound in-house via straightforward S-alkylation as a positive control for newly developed thioether-forming methodologies .

Quote Request

Request a Quote for 4-Chlorobenzyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.